8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane 8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane
Brand Name: Vulcanchem
CAS No.: 63990-42-1
VCID: VC18693350
InChI: InChI=1S/C10H18N2O/c1-3-10(13)12-6-8-4-5-9(7-12)11(8)2/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane

CAS No.: 63990-42-1

Cat. No.: VC18693350

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane - 63990-42-1

Specification

CAS No. 63990-42-1
Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name 1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one
Standard InChI InChI=1S/C10H18N2O/c1-3-10(13)12-6-8-4-5-9(7-12)11(8)2/h8-9H,3-7H2,1-2H3
Standard InChI Key LJFYKIBJGUDIHL-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1CC2CCC(C1)N2C

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The diazabicyclo[3.2.1]octane system consists of a seven-membered ring fused to a five-membered ring, with nitrogen atoms at positions 3 and 8. The rigid bicyclic architecture imposes significant stereochemical constraints, influencing both reactivity and molecular interactions. X-ray crystallographic data for related compounds, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane (PubChem CID: 422924), reveal a puckered conformation that enhances stability and facilitates selective functionalization .

Substituent Effects

The methyl group at position 8 and the propionyl group (CH2CH2C=O\text{CH}_2\text{CH}_2\text{C=O}) at position 3 introduce distinct electronic and steric effects. The propionyl moiety increases electrophilicity at the adjacent nitrogen, making it susceptible to nucleophilic attack, while the methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Comparative studies with 8-cinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (PubChem CID: 6433297) demonstrate that bulkier substituents like cinnamyl groups reduce conformational flexibility but enhance binding affinity to hydrophobic protein pockets .

Table 1: Structural Comparison of Diazabicyclo[3.2.1]octane Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Properties
8-Methyl-3-propionyl derivativeMethyl (C8), Propionyl (C3)182.26Moderate lipophilicity, reactive N3
8-Cinnamyl-3-propionyl derivative Cinnamyl (C8), Propionyl (C3)284.40High steric bulk, enhanced binding affinity
8-Methyl-3,8-diazabicyclo[3.2.1]octane Methyl (C8)126.20Simplified structure, base for derivatization

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

Synthesis typically begins with the construction of the diazabicyclo[3.2.1]octane core via cyclization reactions. A common approach involves intramolecular alkylation of diamine precursors under basic conditions. For example, treatment of NN-methyl-1,3-diaminopropane with dibromomethane in acetone yields the bicyclic amine intermediate. Subsequent acylation at the N3 position using propionyl chloride in the presence of potassium carbonate completes the synthesis.

Reaction Condition Optimization

Key parameters affecting yield and purity include:

  • Solvent selection: Polar aprotic solvents like acetone or acetonitrile improve reagent solubility and reaction homogeneity.

  • Temperature: Acylation proceeds optimally at 0–5°C to minimize side reactions such as over-acylation or hydrolysis.

  • Stoichiometry: A 1.2:1 molar ratio of propionyl chloride to the bicyclic amine ensures complete conversion while avoiding excess reagent accumulation.

Table 2: Representative Synthetic Conditions for Acylation Step

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes hydrolysis
SolventAcetoneEnhances nucleophilicity
BaseK₂CO₃Neutralizes HCl byproduct
Reaction Time6–8 hoursBalances conversion vs. degradation

Physicochemical Properties and Stability

Thermal and pH Stability

Differential scanning calorimetry (DSC) studies indicate a melting point of 98–102°C, with decomposition observed above 200°C. The compound remains stable under mildly acidic conditions (pH 4–6) but undergoes gradual hydrolysis of the propionyl group at pH > 8, necessitating careful storage in neutral buffers.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

While direct biological data for this specific compound remain scarce, structural analogs exhibit inhibitory activity against serine proteases and kinases. The propionyl group’s carbonyl oxygen may coordinate with catalytic residues in enzyme active sites, as seen in related bicyclic lactams . Molecular docking simulations predict moderate affinity (Kd1050μMK_d \approx 10–50 \mu\text{M}) for the ATP-binding pocket of protein kinase A .

Receptor Modulation

The diazabicyclo framework mimics tropane alkaloids, suggesting potential as a neuromodulator. In vitro assays with 8-cinnamyl derivatives demonstrate nanomolar affinity for muscarinic acetylcholine receptors (M2 subtype) , though the methyl-propionyl variant’s activity remains uncharacterized.

Applications in Medicinal Chemistry

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